Quinolin-8-yl 4-chloro-3-nitrobenzoate
Description
Quinolin-8-yl 4-chloro-3-nitrobenzoate is a benzoate ester derivative featuring a quinoline backbone substituted with a 4-chloro-3-nitrobenzoate group at the 8-position. Quinoline derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework, which allows for versatile functionalization. The presence of electron-withdrawing groups (e.g., nitro and chloro) in this compound likely enhances its reactivity, making it a candidate for further chemical modifications or as an intermediate in synthetic pathways. Structural determination tools like the SHELX system (used for crystallographic refinement) have been critical in analyzing such compounds, enabling precise characterization of molecular configurations .
Properties
Molecular Formula |
C16H9ClN2O4 |
|---|---|
Molecular Weight |
328.7g/mol |
IUPAC Name |
quinolin-8-yl 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-7-6-11(9-13(12)19(21)22)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |
InChI Key |
RPUXODCGYBSSTO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Quinoline Derivatives
| Compound Name | CAS Number | Substituents | Similarity Score* | Notable Properties |
|---|---|---|---|---|
| Quinolin-8-yl 4-chloro-3-nitrobenzoate | N/A | 8-benzoate ester, 4-Cl, 3-NO₂ | N/A | Bulky ester group, high polarity |
| 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline | 1232149-36-8 | 4-Cl, 3-NO₂, 8-CF₃ | 0.77 | Enhanced lipophilicity (CF₃ group) |
| Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | 131548-98-6 | 4-Cl, 8-NO₂, 3-COOEt | N/A | Hydrolyzable ester, moderate stability |
| 7-Bromo-3-nitroquinolin-4-amine | 23833-99-0 | 7-Br, 3-NO₂, 4-NH₂ | 0.75 | Amine group for nucleophilic reactions |
*Similarity scores derived from structural alignment algorithms ().
Substituent Impact on Properties
Electron-Withdrawing Groups: The nitro group (NO₂) in all listed compounds contributes to electron-deficient aromatic systems, facilitating electrophilic substitution reactions. For example, the nitro group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate may enhance its reactivity in reduction or displacement reactions . Chloro substituents (Cl) at position 4 increase lipophilicity and may influence intermolecular interactions, as seen in 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline .
Ester Variations: The quinolin-8-yl benzoate group in the target compound introduces steric bulk compared to the smaller ethyl ester in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate. This difference could affect solubility and crystallinity, as bulkier groups often reduce melting points and improve organic solvent compatibility.
Functional Group Diversity :
- The trifluoromethyl group (CF₃) in 1232149-36-8 enhances metabolic stability and membrane permeability, a trait valued in drug design .
- The amine group (NH₂) in 23833-99-0 provides a site for conjugation or derivatization, enabling applications in polymer chemistry or bioactive molecule synthesis.
Research Findings and Implications
Structural Analysis: Tools like SHELX remain indispensable for resolving crystallographic data of nitro- and chloro-substituted quinolines, aiding in the optimization of synthetic routes .
Reactivity Trends : The electron-deficient nature of these compounds makes them suitable for catalytic cross-coupling reactions or as intermediates in heterocyclic chemistry.
Applications: Pharmaceuticals: CF₃-containing derivatives (e.g., 1232149-36-8) are explored for antiviral or anticancer activity. Agrochemicals: Nitroquinolines serve as precursors for herbicides and insecticides due to their stability and bioavailability.
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